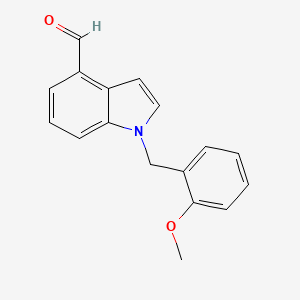
1-Chloroethyl 2-methoxyethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl 2-methoxyethyl carbonate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester typically involves the esterification of carbonic acid with 1-chloro-ethanol and 2-methoxy-ethanol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:
Carbonic Acid+1-Chloro-Ethanol+2-Methoxy-Ethanol→Carbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethyl 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carbonic acid, 1-chloro-ethanol, and 2-methoxy-ethanol.
Reduction: 1-chloro-ethanol and 2-methoxy-ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloroethyl 2-methoxyethyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Methyl Carbonate: Similar in structure but with different substituents, used as a solvent and in the production of specialty chemicals.
Uniqueness
1-Chloroethyl 2-methoxyethyl carbonate is unique due to the presence of both a chloro and a methoxy group, which can influence its reactivity and applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Propriétés
Formule moléculaire |
C6H11ClO4 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
1-chloroethyl 2-methoxyethyl carbonate |
InChI |
InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |
Clé InChI |
SZVYNQQCPDPFQM-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)OCCOC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione](/img/structure/B8375016.png)









![1-(Diaminomethylidene)-2-[[4-(trifluoromethyl)phenyl]methyl]guanidine](/img/structure/B8375088.png)


